molecular formula C10H20INO2 B14780095 (R)-1-Iodo-2-(Boc-amino)-3-methylbutane

(R)-1-Iodo-2-(Boc-amino)-3-methylbutane

Cat. No.: B14780095
M. Wt: 313.18 g/mol
InChI Key: XBOPXPWVPIOUTD-UHFFFAOYSA-N
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Description

®-1-Iodo-2-(Boc-amino)-3-methylbutane is a chiral organic compound that features an iodine atom, a Boc-protected amino group, and a methyl group attached to a butane backbone. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Iodo-2-(Boc-amino)-3-methylbutane typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Iodination: The protected amine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.

    Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst.

Industrial Production Methods

Industrial production of ®-1-Iodo-2-(Boc-amino)-3-methylbutane follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Iodo-2-(Boc-amino)-3-methylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in DMF for azide substitution.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid for oxidation reactions.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Deprotection: Formation of the free amine.

    Oxidation: Formation of iodinated oxides.

Scientific Research Applications

®-1-Iodo-2-(Boc-amino)-3-methylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Iodo-2-(Boc-amino)-3-methylbutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions. The iodine atom serves as a good leaving group, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Boc-amino)piperidine
  • ®-1-Boc-3-hydroxypiperidine
  • ®-1-Boc-3-methylpiperazine

Uniqueness

®-1-Iodo-2-(Boc-amino)-3-methylbutane is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. The presence of the iodine atom and the Boc-protected amino group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H20INO2

Molecular Weight

313.18 g/mol

IUPAC Name

tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate

InChI

InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)

InChI Key

XBOPXPWVPIOUTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CI)NC(=O)OC(C)(C)C

Origin of Product

United States

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